molecular formula C16H14ClFO2 B2419765 1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one CAS No. 2413883-29-9

1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one

Cat. No.: B2419765
CAS No.: 2413883-29-9
M. Wt: 292.73
InChI Key: NIANLUYONGJHFR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one is an organic compound that features a butanone backbone substituted with a 4-chlorophenyl group and a 4-fluorophenoxy group

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 4-fluorophenol in the presence of a base to form an intermediate, which is then subjected to further reactions to yield the final product.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts or reagents to facilitate the desired transformations.

    Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under reflux or at room temperature.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used, but can include alcohols, acids, and substituted aromatic compounds.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(4-fluorophenoxy)butan-2-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-Chlorophenyl)-3-(4-methoxyphenoxy)butan-2-one and 1-(4-Bromophenyl)-3-(4-fluorophenoxy)butan-2-one share structural similarities.

    Uniqueness: The presence of both 4-chlorophenyl and 4-fluorophenoxy groups in this compound imparts unique chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-fluorophenoxy)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-11(20-15-8-6-14(18)7-9-15)16(19)10-12-2-4-13(17)5-3-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIANLUYONGJHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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